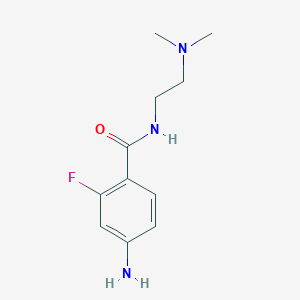
1,3-Benzothiazol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-5-amine dihydrochloride can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. This reaction typically requires a catalyst such as iodine or samarium triflate and can be carried out in solvents like dimethyl sulfoxide (DMSO) or water . Another method involves the cyclization of 2-aminothiophenol with carbon dioxide in the presence of a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and diethylsilane .
Industrial Production Methods
Industrial production of this compound often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzothiazol-5-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-5-amine dihydrochloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Benzothiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to the disruption of essential cellular processes . Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the dihydrochloride moiety.
Benzothiazole-2-thiol: Contains a thiol group instead of an amine group.
2-Phenylbenzothiazole: Contains a phenyl group at the 2-position.
Uniqueness
1,3-Benzothiazol-5-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C7H8Cl2N2S |
|---|---|
Peso molecular |
223.12 g/mol |
Nombre IUPAC |
1,3-benzothiazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C7H6N2S.2ClH/c8-5-1-2-7-6(3-5)9-4-10-7;;/h1-4H,8H2;2*1H |
Clave InChI |
KXAHWBVSTVTXIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)N=CS2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)


![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)


amine](/img/structure/B11759356.png)
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)


